molecular formula C6H11N3O4 B1218002 2-Oxo-4-hydroxyarginine CAS No. 64186-82-9

2-Oxo-4-hydroxyarginine

Cat. No.: B1218002
CAS No.: 64186-82-9
M. Wt: 189.17 g/mol
InChI Key: RPBOKETVUMOUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-4-hydroxyarginine is a biochemical intermediate of significant interest in enzymatic and metabolic pathway research. Scientific studies indicate that compounds of this class are often generated through the action of non-heme, iron(II)- and α-ketoglutarate-dependent oxygenases (Fe/αKG enzymes), which are a prolific superfamily of catalysts for C–H functionalization . These enzymes are known to act on L-arginine, performing highly specific oxidations at different positions on the amino acid side chain, such as C3-hydroxylation, C4-hydroxylation, or desaturation reactions . The Fe/αKG enzyme superfamily plays a critical role in the biosynthesis of various natural products, including several classes of antibiotics . Intermediates like this compound provide researchers with valuable tools to elucidate the intricate mechanisms and catalytic divergences of these enzymes. By studying such compounds, scientists can unravel how subtle differences in enzyme active sites—such as variations in substrate positioning, electronic properties, and local electric fields—guide reaction selectivity to produce distinct outcomes from a common precursor . This fundamental research has broad implications for developing novel biocatalysts for industrial applications and for engineering the biosynthesis of new therapeutic agents . This product is intended for research purposes only and is not approved for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64186-82-9

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

5-(diaminomethylideneamino)-4-hydroxy-2-oxopentanoic acid

InChI

InChI=1S/C6H11N3O4/c7-6(8)9-2-3(10)1-4(11)5(12)13/h3,10H,1-2H2,(H,12,13)(H4,7,8,9)

InChI Key

RPBOKETVUMOUHD-UHFFFAOYSA-N

SMILES

C(C(CN=C(N)N)O)C(=O)C(=O)O

Canonical SMILES

C(C(CN=C(N)N)O)C(=O)C(=O)O

Synonyms

2-keto-4-hydroxyarginine2-oxo-4-hydroxy-5 guanidinovaleric acid
2-oxo-4-hydroxyarginine

Origin of Product

United States

Nomenclature and Structural Context in Biochemical Pathways

Systematic Nomenclature and Representation within the Context of Keto-acid and Hydroxylated Guanidino Compounds

Systematically, 2-Oxo-4-hydroxyarginine can be named as 5-[(diaminomethylidene)amino]-4-hydroxy-2-oxopentanoic acid . This nomenclature precisely describes its molecular architecture. The "pentanoic acid" base indicates a five-carbon carboxylic acid. The "2-oxo" designation points to a ketone functional group at the second carbon, classifying it as an alpha-keto acid. The "4-hydroxy" prefix specifies a hydroxyl group on the fourth carbon. Finally, the "5-[(diaminomethylidene)amino]" component describes the guanidino group attached to the fifth carbon.

This compound is a derivative of arginine, which is evident from the guanidino group. The presence of both a keto group and a hydroxyl group places it within the class of hydroxylated keto-acids. It is also referred to as 2-oxo-4-hydroxy-5-guanidinovaleric acid, another systematic name that highlights the valeric acid (pentanoic acid) backbone.

Structural Feature Nomenclature Component
Five-carbon chain with a carboxylic acidpentanoic acid / valeric acid
Ketone group at C22-oxo
Hydroxyl group at C44-hydroxy
Guanidino group at C55-[(diaminomethylidene)amino] / 5-guanidino

Stereochemical Considerations of this compound Relevant to Enzymatic Recognition and Reaction Specificity

The biological activity and enzymatic processing of this compound are intrinsically linked to its stereochemistry. The chiral center at the fourth carbon atom dictates the spatial arrangement of the hydroxyl group, which is crucial for recognition by specific enzymes. In the biosynthesis of enduracididine (B8820190), the specific stereoisomer formed is (S)-4-hydroxy-2-ketoarginine researchgate.net.

The enzyme responsible for its formation, a pyridoxal 5'-phosphate (PLP)-dependent hydroxylase known as MppP, catalyzes the conversion of L-arginine into this specific (S)-enantiomer researchgate.netnih.gov. This stereospecificity is a hallmark of enzymatic reactions, where the three-dimensional structure of the enzyme's active site accommodates only a substrate with a precise stereochemical configuration. The "S" configuration at the C4 position is critical for the subsequent enzymatic steps in the metabolic pathway leading to enduracididine. Any deviation from this specific stereochemistry would likely render the molecule unrecognized by the downstream enzymes, thereby halting the biosynthetic cascade.

Relationship to Arginine and Related Metabolites within Metabolic Cascades

This compound is a key intermediate in the biosynthetic pathway of the non-proteinogenic amino acid enduracididine, which is a component of certain peptide antibiotics nih.govbeilstein-journals.org. This pathway originates from the common amino acid L-arginine.

The metabolic cascade begins with the enzymatic conversion of L-arginine to this compound. This reaction, mediated by the enzyme MppP, involves the hydroxylation of the arginine side chain researchgate.netnih.gov.

From this compound, the pathway proceeds through a dehydration and cyclization step, catalyzed by the enzyme MppR, to form a cyclic guanidine (B92328) intermediate nih.gov. A subsequent transamination reaction, carried out by MppQ, yields enduracididine nih.govnih.gov.

It is important to distinguish this compound from other related arginine metabolites:

Biosynthesis and Metabolic Pathways of 2 Oxo 4 Hydroxyarginine

Identification and Characterization of Precursor Molecules and Intermediates (e.g., L-Arginine)

The primary and well-established precursor for the biosynthesis of 2-oxo-4-hydroxyarginine is the amino acid L-arginine. rsc.orgnih.gov L-arginine serves as the foundational molecule upon which subsequent enzymatic modifications occur to yield the final product. In various biological systems, L-arginine is a versatile substrate for a multitude of enzymes, leading to the production of diverse bioactive compounds. nih.govfrontiersin.orgresearchgate.net

The biosynthetic pathway leading to this compound is a key step in the formation of non-proteinogenic amino acids found in certain antibiotics, such as mannopeptimycin. nih.gov The initial substrate, L-arginine, undergoes a significant transformation to produce the intermediate 2-oxo-4-hydroxy-5-guanidinovaleric acid.

Enzymatic Steps Involved in the Synthesis of 2-Oxo-4-hydroxy-5-guanidinovaleric Acid (this compound)

The conversion of L-arginine to this compound is a multi-step process orchestrated by specific enzymes. The key transformations involve both the hydroxylation of the arginine side chain and the deamination of the α-amino group. nih.gov

A pivotal enzyme in this pathway is MppP, a Pyridoxal 5'-phosphate (PLP)-dependent enzyme. nih.govfrontiersin.org PLP is a versatile cofactor involved in a wide array of enzymatic reactions, including transamination, decarboxylation, and, in this case, a more unusual oxidation. frontiersin.orgnih.gov

The enzyme MppP, from Streptomyces wadayamensis, has been identified as a PLP-dependent L-arginine α-deaminase and γ-hydroxylase. nih.gov It catalyzes the reaction of L-arginine with molecular oxygen, resulting in a mixture of 2-oxo-4-hydroxy-5-guanidinovaleric acid and 2-oxo-5-guanidinovaleric acid. nih.govfrontiersin.org This dual activity of hydroxylation and deamination is a unique characteristic of this class of enzymes. nih.govpnas.orgresearchgate.net The reaction mechanism is thought to involve the formation of a quinonoid intermediate, which is stabilized by the PLP cofactor. frontiersin.org

Recent studies on PLP-dependent arginine oxidases, including hydroxylases and desaturases, suggest a shared mechanistic pathway. nih.govpnas.org This mechanism involves two single-electron transfers to oxygen and a subsequent superoxide (B77818) rebound at the 4' carbon of the PLP cofactor. nih.govpnas.org The positioning of a water molecule in the active site is believed to determine whether the final product is hydroxylated or desaturated. nih.govpnas.org

Another significant class of enzymes involved in L-arginine hydroxylation are the non-heme iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases. frontiersin.orgresearchgate.netosti.gov These enzymes are responsible for a substantial portion of oxidative modifications of L-arginine. frontiersin.org They utilize iron(II) at their active site and require 2-oxoglutarate (also known as α-ketoglutarate) as a co-substrate to activate molecular oxygen. frontiersin.org

The general catalytic cycle of these enzymes involves the binding of 2-oxoglutarate and the primary substrate (L-arginine) to the iron center. This is followed by the binding of dioxygen, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and the formation of a highly reactive iron(IV)-oxo (ferryl) intermediate. frontiersin.orgnih.gov This potent oxidizing species then abstracts a hydrogen atom from the substrate, leading to the formation of a substrate radical and an iron(III)-hydroxo complex. frontiersin.org The subsequent "rebound" of the hydroxyl group to the radical results in the hydroxylated product. frontiersin.org

Fe/2OG oxygenases exhibit remarkable diversity in their reactions with L-arginine, capable of catalyzing hydroxylation at different positions (C3, C4, or C5), as well as desaturation. frontiersin.orgresearchgate.net For instance, the enzyme VioC is an L-arginine 3-hydroxylase, while other enzymes can target the C4 position, which is relevant to the formation of 4-hydroxyarginine derivatives. researchgate.netnih.gov

Enzyme ClassExample EnzymeCofactor/Co-substrateReaction CatalyzedKey Mechanistic Feature
PLP-Dependent EnzymeMppPPyridoxal 5'-Phosphate (PLP), O₂α-Deamination and γ-Hydroxylation of L-ArginineFormation of a quinonoid intermediate stabilized by PLP. frontiersin.org
Non-heme Iron(II)- and 2-Oxoglutarate-Dependent OxygenaseVioC (and others)Fe(II), 2-Oxoglutarate, O₂Hydroxylation of L-ArginineGeneration of a potent iron(IV)-oxo intermediate. frontiersin.orgnih.gov

Degradation Pathways and Catabolism of this compound

Information regarding the specific degradation pathways and catabolism of this compound is less abundant in the scientific literature compared to its biosynthesis. However, based on the catabolism of similar keto acids and arginine metabolites, plausible degradation routes can be proposed.

While direct evidence for the cleavage of this compound to pyruvate (B1213749) and guanidinoacetaldehyde is not extensively detailed in the available search results, the catabolism of the related compound, 2-oxoarginine, provides some insight. 2-Oxoarginine is a metabolite of arginine catabolism. hmdb.ca The breakdown of α-keto acids often involves decarboxylation and further oxidation. A plausible catabolic pathway for this compound could involve enzymatic cleavage.

Interconnections with other Central Metabolic Pathways (e.g., Arginine and Proline Metabolism, Urea (B33335) Cycle)

The metabolic pathway of this compound is inherently connected to central amino acid metabolism, most notably that of arginine and proline, and has potential links to the urea cycle. The biosynthesis of its precursor, 4-hydroxyarginine, starts from L-arginine, a key amino acid involved in numerous cellular processes. frontiersin.org

The connection to arginine metabolism is direct, as L-arginine is the primary substrate for the synthesis of 4-hydroxyarginine. beilstein-journals.org This initial hydroxylation is catalyzed by various non-heme iron(II) and α-ketoglutarate-dependent dioxygenases, which exhibit regioselectivity to produce different isomers of hydroxyarginine, including the 4-hydroxy version. frontiersin.org The subsequent oxidation of 4-hydroxyarginine at the α-carbon to yield this compound is a critical step that channels the molecule into specific biosynthetic routes.

A plausible link to proline metabolism can be inferred from the structural relationship between these amino acids. Ornithine, a key intermediate in the urea cycle and a precursor for proline biosynthesis, can be converted to proline via the intermediate Δ1-pyrroline-5-carboxylate. researchgate.netresearchgate.net The degradation of this compound could potentially lead to intermediates that feed into this pathway. For instance, the removal of the guanidino group from this compound would yield a 2-oxo-4-hydroxy-5-aminovaleric acid, which could then be cyclized and reduced to form a hydroxylated proline derivative.

The interconnection with the urea cycle is primarily through the shared precursor, arginine, and the intermediate, ornithine. wikipedia.org The urea cycle is the primary pathway for the detoxification of ammonia (B1221849) in many organisms, converting it to urea. wikipedia.org Arginine is the immediate precursor of urea and ornithine in this cycle. wikipedia.org While a direct role for this compound in the urea cycle has not been established, its biosynthesis diverts arginine from this central metabolic hub. Furthermore, any degradation of this compound that results in the release of urea or ornithine would directly impact the urea cycle.

Central Metabolic PathwayKey Intermediates and Connections with this compound Metabolism
Arginine Metabolism L-arginine is the direct precursor for the biosynthesis of 4-hydroxyarginine, which is then oxidized to this compound.
Proline Metabolism Potential degradation of this compound could yield intermediates that are structurally related to proline precursors like Δ1-pyrroline-5-carboxylate, suggesting a possible route to hydroxylated proline derivatives.
Urea Cycle The biosynthesis of this compound utilizes arginine, a key component of the urea cycle. Degradation products could potentially re-enter the cycle as ornithine or contribute to urea levels.

Comparative Biochemistry of this compound Metabolism Across Different Organisms, particularly in Antibiotic Biosynthesis

The metabolism of this compound is notably prominent in the biosynthesis of various natural products, particularly antibiotics, across different microbial species. The enzymes and pathways involved showcase the diverse strategies that organisms have evolved to produce structurally complex and biologically active molecules.

A prime example of this compound's role is in the biosynthesis of the non-proteinogenic amino acid enduracididine (B8820190) , a component of peptide antibiotics like mannopeptimycins and enduracidin. beilstein-journals.org In the biosynthesis of enduracididine, the enzyme MppP, a PLP-dependent hydroxylase, catalyzes the conversion of L-arginine into 2-oxo-4-hydroxy-5-guanidinovaleric acid (this compound). beilstein-journals.org This intermediate then undergoes a dehydration and cyclization reaction catalyzed by MppR, followed by a transamination step by MppQ to yield enduracididine. beilstein-journals.org

The biosynthesis of other natural products also involves hydroxylated arginine derivatives, highlighting a recurring theme in microbial secondary metabolism. For instance, the tuberactinomycin (B576502) antibiotics, viomycin (B1663724) and capreomycin, incorporate a cyclic amino acid derived from L-arginine that undergoes hydroxylation. frontiersin.org While the direct intermediate is (2S,3S)-hydroxyarginine in viomycin biosynthesis, the enzymatic machinery involved, such as the non-heme iron oxygenase VioC, is part of a larger family of enzymes capable of hydroxylating arginine at different positions. frontiersin.org

Furthermore, Nε-hydroxyarginine is a component of argolaphos phosphonopeptides and other natural products. nih.govnih.gov The biosynthetic gene clusters for these compounds contain genes encoding for hydroxylases and other modifying enzymes that act on arginine. nih.govresearchgate.net The study of these gene clusters through comparative genomics allows for the identification of novel pathways and enzymes involved in the production of arginine-derived metabolites.

The table below summarizes the occurrence and role of this compound and related hydroxylated arginines in the biosynthesis of various natural products.

Natural Product FamilyProducing Organism (Example)Role of Hydroxylated Arginine DerivativeKey Enzymes Involved (where known)
Enduracidins/Mannopeptimycins Streptomyces hygroscopicusThis compound is a direct precursor to the enduracididine moiety.MppP (PLP-dependent hydroxylase), MppR, MppQ (transaminase)
Viomycin Streptomyces vinaceus(2S,3S)-hydroxyarginine is an intermediate in the formation of the capreomycidine ring.VioC (non-heme iron oxygenase)
Argolaphos Streptomyces monomyciniContains an Nε-hydroxyarginine residue.AglA (heme-dependent monooxygenase)

This comparative analysis reveals that while the initial hydroxylation of arginine is a common strategy, the subsequent metabolic fate of the hydroxylated intermediate, including its oxidation to a 2-oxo form, can vary significantly, leading to a diverse array of natural product structures.

Enzymology and Molecular Mechanisms Associated with 2 Oxo 4 Hydroxyarginine Transformations

Detailed Kinetic Analysis of Key Enzymes involved in its Biosynthesis and Catabolism.nih.govacs.orgresearchgate.net

The enzymatic reactions that produce and consume 2-oxo-4-hydroxyarginine are catalyzed by enzymes that exhibit characteristic kinetic behaviors. These kinetics provide insights into the efficiency and regulation of the metabolic pathways.

Enzymes involved in the transformation of L-arginine and its derivatives, including the precursors to this compound, often follow Michaelis-Menten kinetics. wikipedia.orglibretexts.orgedx.org This model describes the relationship between the substrate concentration and the reaction rate. wikipedia.orgedx.org

For instance, the non-heme iron oxygenase VioC, which hydroxylates L-arginine to (2S,3S)-hydroxyarginine, a related compound, has been studied in detail. nih.gov For its native substrate, L-arginine, VioC displays an apparent Michaelis constant (KM) of 3.40 ± 0.45 mM and a catalytic rate (kcat) of 2611 ± 196 min−1. nih.gov This results in a catalytic efficiency (kcat/KM) of 767 ± 183 min−1 mM−1. nih.gov The enzyme also shows activity towards L-arginine analogs like L-homoarginine and L-canavanine, though with lower catalytic efficiencies. nih.gov

Another relevant enzyme is MppR, which is involved in the biosynthesis of enduracididine (B8820190) and is proposed to act on a this compound intermediate. nih.gov Preliminary kinetic analysis of MppR suggests it follows Michaelis-Menten kinetics, although the KM value for one of its substrates, 4-imidazolecarboxaldehyde (a stable analog of a proposed intermediate), is very high (> 50 mM), indicating a low affinity. nih.gov

In the broader context of arginine metabolism, arginase, which converts arginine to ornithine and urea (B33335), also exhibits Michaelis-Menten kinetics. oup.comnih.gov For Mn2+-activated rat liver arginase, the KM for arginine is 1.7 mM. nih.gov However, the unactivated enzyme shows more complex kinetic behavior, suggesting negative cooperativity or multiple active sites with different substrate affinities. nih.gov

Substrate inhibition has also been observed in related enzymatic reactions. For example, arginine synthetase shows substrate inhibition by ammonium (B1175870) sulfate (B86663) in the direction of arginine synthesis. pnas.org

Table 1: Michaelis-Menten Kinetic Parameters for VioC with Various Substrates

Substrate Apparent KM (mM) kcat (min-1) kcat/KM (min-1 mM-1)
L-arginine 3.40 ± 0.45 2611 ± 196 767 ± 183
L-homoarginine 6.80 ± 2.6 799 ± 243 118 ± 47.1
L-canavanine 10.9 ± 2.2 689 ± 98.7 63.3 ± 17

Data sourced from Helmetag et al. (2009). nih.gov

For enzymes related to this compound metabolism, such as protein arginine methyltransferases (PRMTs), pre-steady-state analysis using techniques like stopped-flow fluorescence has been instrumental. nih.gov These studies have revealed a random binding order for the cofactor and peptide substrate, followed by a preferred kinetic pathway to form the active ternary complex. nih.gov They also showed that product release is ordered. nih.gov

In the case of ethylene-forming enzyme (EFE), which can oxidize L-arginine, the use of isotopically labeled substrates (5,5-[2H2]-L-Arg) in pre-steady-state experiments demonstrated a more than 16-fold slowing of the decay of the ferryl intermediate. nih.govacs.orgnih.govresearchgate.net This large kinetic isotope effect implies that the oxidation of L-arginine is initiated by a hydrogen-atom transfer (HAT) from the C5 position. nih.govacs.orgnih.govresearchgate.net

Cofactor Requirements and their Roles in Enzymatic Catalysis (e.g., PLP, Non-heme Iron, 2-Oxoglutarate).nih.govacs.orgnih.govnih.govosti.govnih.govresearchgate.netfrontiersin.orgacs.org

The enzymes that transform this compound and its precursors rely on a variety of cofactors to perform their catalytic functions.

Pyridoxal 5'-phosphate (PLP): PLP, a derivative of vitamin B6, is a versatile cofactor for enzymes involved in amino acid metabolism, including transamination, decarboxylation, and racemization. frontiersin.orgnih.gov In the context of arginine oxidation, PLP-dependent enzymes can activate molecular oxygen for oxidation reactions. nih.gov The enzyme MppP, for example, is a PLP-dependent hydroxylase that converts L-arginine to products including 2-oxo-4-hydroxy-5-guanidinovaleric acid. frontiersin.org The PLP cofactor acts as an electron sink, stabilizing intermediates during the reaction. frontiersin.orgnih.gov

Non-heme Iron and 2-Oxoglutarate (2-OG): A large family of oxygenases that hydroxylate arginine and its derivatives are dependent on non-heme iron (Fe(II)) and 2-oxoglutarate (also known as α-ketoglutarate). nih.govnih.govfrontiersin.orgnih.gov These enzymes, often called Fe/2OG oxygenases, utilize a common mechanism. nih.govacs.org The 2-oxoglutarate binds to the Fe(II) center in the enzyme's active site. nih.govacs.orgnih.gov This is followed by the binding of molecular oxygen, which leads to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO2. nih.govacs.orgnih.gov This process generates a highly reactive iron(IV)-oxo (ferryl) intermediate, which is the primary oxidizing species that hydroxylates the substrate. nih.govacs.orgresearchgate.netnih.govresearchgate.net

Structural Biology of Enzymes Facilitating this compound Transformations.nih.govnih.govnih.govresearchgate.netnih.gov

The three-dimensional structures of these enzymes provide a blueprint for understanding their function, including how they bind substrates and cofactors and catalyze complex chemical reactions.

X-ray crystallography has been a powerful tool for determining the high-resolution structures of enzymes involved in arginine metabolism. nih.govnih.govnih.gov For example, the crystal structure of VioC has been solved in complex with its cofactor Fe(II), its substrate L-arginine, and its product (2S,3S)-hydroxyarginine. nih.govnih.gov These structures reveal a common β-helix core fold, often called a "jelly roll," which is characteristic of the clavaminic acid synthase-like superfamily of non-heme iron oxygenases. nih.govnih.gov

Structures of these enzymes show that the iron cofactor is typically held in place by a "facial triad" of amino acid residues, usually two histidines and one carboxylate (aspartate or glutamate). nih.govacs.orgnih.gov The substrate and the co-substrate, 2-oxoglutarate, bind in the active site near the iron center, positioning them for the reaction. nih.govfrontiersin.org

Analysis of the active site structures provides critical insights into the relationship between structure and function. In the Fe/2OG oxygenases, the active site architecture is finely tuned to control the reaction's outcome. nih.govfrontiersin.org The way the L-arginine substrate binds determines which C-H bond is positioned for abstraction by the ferric-oxo intermediate, thus dictating the site of hydroxylation (e.g., C3, C4, or C5). nih.govfrontiersin.org

The ferric-oxo intermediate itself is highly reactive and short-lived. nih.govresearchgate.net While it has been challenging to capture crystallographically, its presence is supported by spectroscopic data and computational modeling. nih.govacs.orgnih.gov In the case of EFE, an active-site feature that is unique among characterized L-arginine-modifying Fe/2OG oxygenases is a like-charge guanidinium (B1211019) pair involving the L-arginine substrate/activator. nih.govresearchgate.netosti.gov This feature may be crucial for stabilizing the transition state leading to the enzyme's unique ethylene-forming reaction. nih.govresearchgate.netosti.gov

Computational studies, such as quantum mechanics/molecular mechanics (QM/MM), have complemented experimental data by modeling the reaction pathways. nih.govacs.org These studies support a mechanism where the iron(IV)-oxo species abstracts a hydrogen atom from the substrate, forming an iron(III)-hydroxo species and a substrate radical, which then recombine to form the hydroxylated product. nih.govnih.gov

Mutagenesis Studies for Elucidating Catalytic Residues and Regioselectivity

Mutagenesis studies are a cornerstone in molecular biology for deciphering the precise roles of individual amino acid residues in enzyme catalysis and in dictating the specificity of the reaction (regioselectivity). In the context of enzymes that transform L-arginine and its derivatives, such as the Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenases, site-directed mutagenesis has been instrumental in identifying key residues that govern whether a substrate is hydroxylated or desaturated, and at which specific carbon atom the modification occurs.

Computational modeling, including Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, often precedes or complements mutagenesis experiments by predicting which residues are critical. These studies have shown that the transformation of L-arginine is heavily influenced by how the substrate binds within the active site, the intrinsic electric field of the protein pocket, and the hydrogen-bonding network between the substrate and its immediate environment. nih.gov

Several L-arginine activating non-heme iron enzymes, which provide a model for understanding the transformation of related compounds, have been investigated to understand the basis of their distinct catalytic functions. For instance, VioC selectively hydroxylates L-arginine at the C3 position, while NapI catalyzes desaturation across the C4-C5 bond. acs.org The ethylene-forming enzyme (EFE) also hydroxylates L-arginine at the C5 position as a minor reaction. researchgate.net

Key catalytic residues are often part of a conserved binding motif for the iron cofactor. Most non-heme iron enzymes feature a "facial triad" of two histidine residues and one carboxylate (aspartate or glutamate) that coordinate the iron(II) ion. nih.govfrontiersin.org In VioC, these are His168, Glu170, and His316, while in NapI, they are His146, Glu148, and His293. nih.gov Beyond the facial triad, other residues within the active site play a crucial role in positioning the substrate and activating it for a specific reaction. In NapI, residues such as Asp200, Asp245, and Lys311 are vital for the mechanism leading to products like 4,5-dehydroarginine or 4-hydroxyarginine. nih.gov The difference in the active site environment is stark when comparing enzymes; VioC, for example, uses two aspartate residues (Asp268 and Asp270) to interact with the guanidinium group of L-arginine, whereas NapI has only one (Asp245) in that region. nih.gov

A compelling example of how a single residue can alter catalytic outcome comes from studies on the ethylene-forming enzyme (EFE). A variant with a mutation at position 191 (Asp191Glu), a seemingly conservative substitution, was found to accumulate approximately four times more of the iron(IV)-oxo intermediate and exhibited a 40-fold decrease in the ratio of its major ethylene-forming reaction to its minor L-arginine hydroxylation reaction. researchgate.net This highlights the stringent stereoelectronic requirements of the active site and how subtle changes can dramatically shift the catalytic pathway. researchgate.net

These studies collectively demonstrate that mutagenesis, guided by structural and computational data, is a powerful tool. It allows researchers to pinpoint the residues responsible for substrate recognition, the stabilization of reactive intermediates like the ferryl-oxo species, and ultimately, the regioselectivity of the enzymatic transformation. nih.govfrontiersin.org

Table 1: Key Residues in L-Arginine Modifying Enzymes Identified Through Structural and Mutagenesis Studies

Enzyme Organism Source Function Key Residues Role of Residues Citation
VioC Streptomyces vinaceus C3-Hydroxylation of L-arginine His168, Glu170, His316 Iron coordination (facial triad) nih.gov
Asp268, Asp270 Substrate (guanidinium group) binding nih.gov
NapI Streptomyces sp. CNQ-525 C4-C5 Desaturation of L-arginine His146, Glu148, His293 Iron coordination (facial triad) nih.gov
Asp200, Asp245, Lys311 Substrate positioning and catalysis nih.gov
EFE Pseudomonas savastanoi C5-Hydroxylation of L-arginine Asp191 Influences partition between ethylene (B1197577) formation and Arg-oxidation researchgate.net

Allosteric Regulation and Post-Translational Modifications of Enzymes Involved in this compound Metabolism

The catalytic activity of enzymes is tightly controlled within cells to respond to metabolic demands. Two primary mechanisms for this regulation are allosteric control and post-translational modifications (PTMs). While specific data on the regulation of enzymes that directly metabolize this compound are limited, the principles can be understood from studies of related enzymes in amino acid and 2-oxo acid metabolism. nih.govnih.gov

Allosteric Regulation

Allosteric regulation involves the binding of a molecule (an allosteric modulator or effector) to a site on the enzyme that is distinct from the active site. upcollege.ac.inwikipedia.org This binding event induces a conformational change that either activates or inhibits the enzyme's catalytic function. wikipedia.orglibretexts.org Allosteric enzymes are often multi-subunit proteins and play crucial roles at key checkpoints in metabolic pathways. upcollege.ac.inlibretexts.org

In amino acid metabolism, allosteric regulation is a common theme. nih.gov Often, the end-product of a pathway acts as an allosteric inhibitor of an early enzyme in the same pathway, a process known as feedback inhibition. libretexts.org This allows the cell to efficiently shut down production of a metabolite when it is abundant. Conversely, an upstream substrate might act as an allosteric activator, signaling the need to process it through the pathway. libretexts.org Enzymes can be classified based on whether the allosteric effector affects the enzyme's maximum velocity (Vmax) or its affinity for the substrate (Km). upcollege.ac.in

Post-Translational Modifications (PTMs)

Post-translational modifications are covalent chemical alterations to a protein after its synthesis. thermofisher.combitesizebio.com These modifications dramatically expand the functional diversity of the proteome and are critical for regulating almost all aspects of cell biology. thermofisher.com PTMs are typically mediated by specific enzymes and can include the addition of chemical groups (e.g., phosphorylation, acetylation, methylation), sugars (glycosylation), lipids, or even other proteins (ubiquitination). thermofisher.comfmi.ch

Common PTMs that regulate enzyme function include:

Phosphorylation: The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is a widespread regulatory switch. thermofisher.com

Acetylation: The addition of an acetyl group, often to lysine (B10760008) residues, can alter a protein's charge and function. bitesizebio.com

Glycosylation: The attachment of sugar moieties can affect protein folding, stability, and activity. thermofisher.com

Proteolytic Cleavage: Some enzymes are synthesized as inactive precursors (zymogens) and are activated by the cleavage of specific peptide bonds. thermofisher.com

A relevant example from a related field is the pyruvate (B1213749) dehydrogenase complex, which, like the enzymes that might metabolize this compound, acts on a 2-oxo acid. The lipoyl domains of this complex undergo a crucial PTM, lipoylation, where a lipoic acid cofactor is attached. Mutagenesis studies have shown that deleting a prominent surface loop on one of these domains significantly impairs its ability to be lipoylated, demonstrating how protein structure is critical for recognition by PTM-mediating enzymes. nih.gov This illustrates the potential for such modifications to regulate enzymes involved in 2-oxo acid metabolism.

Table 2: Overview of Potential Regulatory Mechanisms

Regulatory Mechanism Description General Effect on Enzyme Common Examples in Metabolism Citation
Allosteric Inhibition An effector molecule binds to a regulatory site, reducing the enzyme's activity. Decreased substrate affinity (higher Km) or lower maximum velocity (Vmax). Feedback inhibition in amino acid synthesis pathways. upcollege.ac.inlibretexts.org
Allosteric Activation An effector molecule binds to a regulatory site, increasing the enzyme's activity. Increased substrate affinity (lower Km) or higher maximum velocity (Vmax). Activation of enzymes by upstream substrates. libretexts.org
Phosphorylation Covalent addition of a phosphate group to Ser, Thr, or Tyr residues. Can activate or inhibit enzyme activity by inducing conformational changes. Regulation of signal transduction kinases and metabolic enzymes. thermofisher.com
Acetylation Covalent addition of an acetyl group, typically to a lysine residue. Can alter protein charge, stability, and interactions. Histone modification, regulation of metabolic enzymes. bitesizebio.com
Lipoylation Attachment of a lipoic acid cofactor. Essential for the catalytic function of certain acyltransferases. Pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes. nih.gov

Biological Roles and Physiological Functions of 2 Oxo 4 Hydroxyarginine

Intracellular Localization and Compartmentalization of Metabolic Pathways

The known biosynthetic pathways that utilize 2-Oxo-4-hydroxyarginine have been identified in bacteria, specifically in species of Streptomyces and Eleftheria. beilstein-journals.orgnih.govmonash.edu In these prokaryotic organisms, which lack membrane-bound organelles, metabolic pathways are generally localized within the cytoplasm. Therefore, the synthesis of this compound from L-arginine and its subsequent conversion to other intermediates are presumed to occur in the cellular cytosol. The enzymes responsible for its formation and conversion, such as MppP and MppR, are cytosolic proteins. nih.govresearchgate.net There is currently no evidence to suggest its presence or synthesis within specific subcellular compartments in eukaryotes.

Potential Role as a Metabolic Intermediate in the Synthesis of Bioactive Peptides

The primary and most well-documented biological function of this compound is its role as a key intermediate in the biosynthesis of the rare cyclic guanidine (B92328) amino acid, enduracididine (B8820190). nih.govusp.br This non-proteinogenic amino acid is a critical structural component of several important peptide antibiotics, including enduracidin, mannopeptimycin, and teixobactin. beilstein-journals.orgmonash.edu

The biosynthetic pathway begins with the common amino acid L-arginine. beilstein-journals.org In the pathways for both mannopeptimycin and enduracidin, an enzyme with high sequence homology, MppP or EndP respectively, catalyzes the conversion of L-arginine and molecular oxygen into this compound (2-oxo-4-hydroxy-5-guanidinovaleric acid). nih.govresearchgate.netbeilstein-journals.org This reaction is catalyzed by a PLP-dependent hydroxylase. beilstein-journals.org

Following its formation, this compound is acted upon by the enzyme MppR (or its homolog EndR), which facilitates a dehydration and cyclization reaction to form a cyclic guanidine intermediate. nih.govbeilstein-journals.org A final transamination step, catalyzed by the enzyme MppQ (or EndQ), yields enduracididine. nih.govusp.br This enduracididine is then incorporated into the growing peptide chains of mannopeptimycin and enduracidin by nonribosomal peptide synthetases (NRPSs). researchgate.net

Teixobactin, a potent antibiotic isolated from Eleftheria terrae, also contains the rare L-allo-enduracididine residue in its structure. monash.eduwikipedia.org Its biosynthesis is therefore dependent on the same pathway, making this compound an essential precursor for this new class of antibiotic. beilstein-journals.org

Enzymatic Steps in Enduracididine Biosynthesis via this compound

Enzyme (Mannopeptimycin Pathway)SubstrateProductReaction TypeReference
MppPL-arginineThis compoundPLP-dependent hydroxylation nih.gov, researchgate.net, beilstein-journals.org
MppRThis compoundCyclic guanidine intermediateDehydration/Cyclization nih.gov, beilstein-journals.org, nih.gov
MppQCyclic guanidine intermediateL-enduracididineTransamination nih.gov, usp.br

Involvement in Cellular Stress Responses or Redox Homeostasis

Currently, there is no direct, mechanistically supported research demonstrating an active role for this compound in cellular stress responses or redox homeostasis. Its existence is primarily defined by its transient nature as a metabolic intermediate within specific biosynthetic pathways. nih.govbeilstein-journals.org

However, it is plausible that its formation could be indirectly affected by cellular stress. The synthesis of this compound is an oxidative process requiring molecular oxygen and catalyzed by an oxygenase. nih.govusp.br Conditions of significant oxidative stress can alter the cellular redox environment and potentially impact the function of such enzymes or the availability of substrates like L-arginine. nih.govnih.gov For instance, eNOS, another enzyme that uses arginine, can become "uncoupled" under oxidative stress, producing superoxide (B77818) instead of nitric oxide. ahajournals.org While not directly related, this illustrates how stress conditions can reroute arginine metabolism. The maintenance of cellular health relies on redox homeostasis, and significant shifts can disrupt various metabolic pathways. nih.gov

Functional Redundancy and Compensatory Mechanisms in Metabolic Networks

Metabolic networks exhibit remarkable plasticity and redundancy, allowing organisms to adapt to genetic perturbations or changing environments. uni-heidelberg.de An interesting example of a compensatory or alternative mechanism related to the this compound pathway is seen when comparing the biosynthesis of enduracididine in different organisms.

In actinobacteria, such as Streptomyces hygroscopicus (the producer of mannopeptimycin), the synthesis of enduracididine proceeds through the this compound intermediate as described above. acs.org This involves a γ-hydroxylated α-keto acid intermediate generated by the PLP-dependent oxidase MppP. the-innovation.org

However, research into the biosynthesis of guanitoxin in the cyanobacterium Sphaerospermopsis torques-reginae has revealed a different strategy for producing the same enduracididine intermediate. acs.org In this cyanobacterial pathway, a transmembrane enzyme, GntB, generates a stereoselectively γ-hydroxylated L-arginine precursor. This precursor is then directly cyclized by a different PLP-dependent enzyme, GntC, to form L-enduracididine, bypassing the this compound intermediate entirely. acs.org

This discovery highlights a case of convergent evolution, where different organisms have developed distinct enzymatic machinery and metabolic routes to synthesize the same crucial building block. This functional divergence demonstrates the inherent redundancy and adaptability within metabolic networks, ensuring the production of vital compounds through alternative pathways.

Table of Compounds

Advanced Analytical Methodologies for 2 Oxo 4 Hydroxyarginine Research

Chromatographic Techniques for Quantitative and Qualitative Analysis in Biological Matrices

The accurate measurement of 2-oxo-4-hydroxyarginine in complex biological samples such as plasma, tissues, and cell cultures relies heavily on chromatographic methods coupled with various detectors. nih.govresearchgate.net These techniques offer the necessary selectivity and sensitivity to distinguish and quantify the analyte from a multitude of other molecules. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection (HPLC-UV): While HPLC-UV is a foundational chromatographic technique, its application to this compound can be limited by the compound's lack of a strong chromophore, which may result in lower sensitivity compared to other methods. However, it can be effective for in-vitro studies where concentrations are higher or after derivatization to introduce a UV-absorbing moiety.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of this compound in biological matrices. researchgate.netnih.gov This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. veedalifesciences.com The use of techniques like selected reaction monitoring (SRM) allows for the specific detection of the parent ion of this compound and its characteristic fragment ions, providing a high degree of confidence in its identification and quantification, even at low physiological concentrations. nih.govveedalifesciences.com The development of robust LC-MS/MS methods has been pivotal in understanding the in vivo relevance of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of small molecules. jpmsonline.comnih.gov However, for a polar and non-volatile compound like this compound, derivatization is required to increase its volatility and thermal stability for gas chromatographic analysis. nih.govnih.gov Common derivatization agents, such as silylating agents, can be used to achieve this. nih.gov While GC-MS can offer excellent resolution and sensitivity, the additional sample preparation step of derivatization can introduce variability. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Principle Advantages Limitations Typical Application
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Cost-effective, robust.Lower sensitivity for compounds without strong chromophores.In-vitro enzyme assays with high substrate concentrations.
LC-MS/MS Separation by LC, detection by mass-to-charge ratio of parent and fragment ions. chromatographyonline.comHigh sensitivity, high selectivity, suitable for complex matrices. researchgate.netveedalifesciences.comHigher instrument cost, potential for matrix effects. core.ac.ukQuantitative analysis in plasma, tissues, and cell extracts. nih.gov
GC-MS Separation by gas chromatography, detection by mass spectrometry. jpmsonline.comHigh resolution, high sensitivity. nih.govRequires derivatization for polar, non-volatile compounds, which can add complexity. nih.govAnalysis of derivatized this compound in various biological samples.

Application of Isotopic Labeling (e.g., ¹³C, ¹⁸O) for Metabolic Flux Analysis and Mechanistic Studies

Isotopic labeling is an indispensable tool for tracing the metabolic fate of this compound and understanding the mechanisms of the enzymes involved in its metabolism. uab.edufrontiersin.org By introducing stable isotopes like ¹³C or ¹⁸O into precursor molecules, researchers can follow the incorporation of these labels into this compound and its downstream metabolites. nih.govmdpi.com

Metabolic Flux Analysis: ¹³C-labeling experiments are central to metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic pathways. frontiersin.orgebi.ac.uk By providing cells or organisms with a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-arginine) and analyzing the ¹³C-enrichment patterns in this compound and other related metabolites using MS or NMR, the flow of carbon through the network can be determined. biorxiv.orgnih.gov This provides a dynamic view of metabolism that is not achievable with simple concentration measurements. frontiersin.org

Mechanistic Studies: The use of ¹⁸O, often from labeled water (H₂¹⁸O) or molecular oxygen (¹⁸O₂), is crucial for elucidating enzymatic reaction mechanisms. nih.govnih.gov For instance, in studies of oxygenases that may produce this compound, the incorporation of ¹⁸O can help determine the source of the oxygen atom (e.g., from O₂ or water) in the hydroxyl group of the product. researchgate.net This information is vital for understanding the catalytic cycle of the enzyme. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and in situ Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and dynamic processes of molecules. jchps.comweebly.com

Structural Elucidation: NMR is fundamental for the definitive structural confirmation of this compound, especially when it is isolated for the first time or produced via a new synthetic route. jchps.comnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide data on the chemical shifts, coupling constants, and through-bond connectivities of the atoms within the molecule, allowing for an unambiguous assignment of its structure. acs.orgemerypharma.com

In situ Metabolic Studies: A significant advantage of NMR is its ability to monitor metabolic processes in living cells or tissues in real-time (in situ). nih.govub.edu By using ¹³C-labeled substrates, the conversion to ¹³C-labeled this compound and other metabolites can be observed directly in the NMR tube, providing insights into pathway dynamics and enzyme kinetics under near-physiological conditions. frontiersin.orgub.edu Hyperpolarization techniques can further enhance the sensitivity of NMR for real-time metabolic tracking. ub.edu

Development of Biosensors and Reporter Assays for Real-Time Monitoring of Metabolic Flux or Enzyme Activity

While still an emerging area for this compound specifically, the development of biosensors and reporter assays holds great promise for real-time monitoring of its metabolism. nih.govmdpi.com

Biosensors: These analytical devices combine a biological recognition element (e.g., an enzyme or antibody) with a transducer to generate a measurable signal in response to the analyte. nih.govmdpi.com A potential biosensor for this compound could utilize an enzyme that specifically metabolizes it, with the reaction producing a detectable change, such as a change in fluorescence or an electrochemical signal. sonar.ch Such biosensors could enable continuous monitoring in various research settings. mdpi.com

Reporter Assays: In a cellular context, reporter gene assays could be developed to indirectly monitor the activity of pathways involving this compound. google.com For example, the promoter of a gene encoding an enzyme that produces or degrades this compound could be linked to a reporter gene (e.g., luciferase or green fluorescent protein). Changes in the metabolic flux through the pathway could lead to altered expression of the reporter gene, providing a measurable readout of pathway activity.

Sample Preparation Strategies for Complex Biological Systems in Research Settings

Effective sample preparation is a critical prerequisite for reliable and accurate analysis of this compound from complex biological matrices. nih.govcore.ac.uk The goal is to remove interfering substances like proteins and salts while efficiently extracting and concentrating the analyte. core.ac.uk

Protein Precipitation: A common first step for samples like plasma or cell lysates is protein precipitation. tmiclinode.com This is typically achieved by adding a cold organic solvent, such as methanol (B129727) or acetonitrile, which denatures and precipitates the proteins. tmiclinode.com The supernatant, containing this compound and other small molecules, is then collected for further analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte based on its physicochemical properties (e.g., polarity, charge). Interfering compounds can be washed away, and the purified analyte can then be eluted with a suitable solvent. The choice of SPE sorbent is crucial and must be optimized for the specific properties of this compound.

Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from interfering components based on its differential solubility in two immiscible liquid phases. The efficiency of LLE depends on the choice of solvents and the pH of the aqueous phase.

Genetic and Transcriptomic Regulation of 2 Oxo 4 Hydroxyarginine Metabolism

Identification and Characterization of Genes Encoding Key Enzymes (e.g., MppP, MppQ, MppR)

The biosynthesis of enduracididine (B8820190), a non-proteinogenic amino acid for which 2-oxo-4-hydroxyarginine is a precursor, involves a trio of crucial enzymes: MppP, MppQ, and MppR. nih.gov These enzymes are encoded by a dedicated gene cluster found in producing organisms like Streptomyces hygroscopicus and Streptomyces wadayamensis. nih.govnih.gov

Initial sequence analysis predicted that MppP and MppQ were pyridoxal-5'-phosphate (PLP)-dependent aminotransferases, while MppR showed some similarity to the acetoacetate (B1235776) decarboxylase-like superfamily. nih.gov However, detailed functional and structural characterization has revealed more nuanced and, in some cases, unexpected activities.

MppP has been identified as a novel PLP-dependent L-arginine α-deaminase/γ-hydroxylase. nih.gov Instead of a typical transamination reaction, MppP catalyzes the reaction of L-arginine with dioxygen to produce a mixture of 2-oxo-4-hydroxy-5-guanidinovaleric acid (another name for this compound) and 2-oxo-5-guanidinovaleric acid. nih.gov Structural studies of MppP from Streptomyces wadayamensis have revealed a tertiary structure similar to other aminotransferases, but with key differences in the active site that likely account for its unusual hydroxylase activity. nih.gov

MppR , contrary to its initial low sequence identity with acetoacetate decarboxylase, has been shown to catalyze an aldol (B89426) condensation and subsequent dehydration. nih.gov It is involved in the intramolecular cyclization step in the biosynthesis of enduracididine. acs.org Structural analysis of MppR has been instrumental in understanding its catalytic mechanism and its role in the pathway. nih.gov

These findings underscore the importance of moving beyond simple sequence homology to fully elucidate enzyme function. The characterization of MppP, MppQ, and MppR has provided a foundational understanding of the genetic basis for this compound formation and its subsequent conversion.

EnzymeGeneOrganism(s)FunctionCofactor
MppP mppPStreptomyces wadayamensis, Streptomyces hygroscopicusL-arginine α-deaminase/γ-hydroxylase, producing this compoundPyridoxal-5'-phosphate (PLP)
MppQ mppQStreptomyces hygroscopicusPLP-dependent aminotransferase, catalyzes the final step to L-enduracididinePyridoxal-5'-phosphate (PLP)
MppR mppRStreptomyces hygroscopicusCatalyzes aldol condensation and dehydration, involved in cyclizationNone (Acetoacetate decarboxylase-like superfamily)

Transcriptional Regulation Mechanisms (e.g., Transcription Factors, Epigenetic Modifications) governing expression of relevant genes.

The expression of genes involved in metabolic pathways is a tightly controlled process, often orchestrated by specific transcription factors and influenced by the epigenetic state of the chromatin. mdpi.comnih.gov While specific transcriptional regulators for the mpp gene cluster have not been extensively detailed in the available research, general principles of transcriptional regulation in bacteria and eukaryotes provide a framework for understanding how the expression of genes related to this compound metabolism might be controlled.

Transcription Factors: In prokaryotes, the expression of biosynthetic gene clusters is often regulated by pathway-specific transcription factors that can act as activators or repressors. These factors bind to promoter regions of the genes, either enhancing or blocking the recruitment of RNA polymerase. nih.gov It is plausible that the mpp gene cluster is under the control of such a regulator, which may respond to the intracellular concentrations of L-arginine, the final antibiotic product, or other metabolic signals.

Epigenetic Modifications: In eukaryotes, epigenetic mechanisms such as DNA methylation and histone modifications play a crucial role in regulating gene expression. mdpi.comnih.gov While less common in bacteria, some forms of DNA methylation can influence transcription. For instance, the methylation status of promoter regions can affect the binding of transcription factors. nih.gov In the context of Streptomyces, which have complex life cycles, epigenetic regulation could play a role in timing the production of secondary metabolites like those derived from this compound. Histone-like proteins in bacteria can also influence DNA architecture and gene accessibility.

Post-Transcriptional and Translational Control.

Following transcription, gene expression can be further modulated at the post-transcriptional and translational levels. These regulatory layers add another dimension of control, allowing for rapid responses to changing cellular needs. nih.govwikipedia.org

Post-Transcriptional Regulation: This involves processes that affect the stability and processing of messenger RNA (mRNA) transcripts. lumenlearning.com This includes:

mRNA stability: The lifespan of an mRNA molecule determines how many times it can be translated into protein. lumenlearning.com Specific sequences in the untranslated regions (UTRs) of mRNA can be recognized by RNA-binding proteins (RBPs) that either promote degradation or protect the transcript. wikipedia.org

Alternative splicing: In eukaryotes, this process can generate different protein isoforms from a single gene, although this is not a major mechanism in prokaryotes. lumenlearning.com

RNA processing: This includes the addition of a 5' cap and a poly(A) tail in eukaryotes, which are crucial for mRNA stability and translation initiation. nih.gov In bacteria, while capping is absent, the processing of polycistronic transcripts (containing multiple genes) is an important regulatory step.

Translational Control: This level of regulation directly controls the rate at which proteins are synthesized from mRNA.

Ribosome binding: The efficiency of translation initiation can be modulated by the accessibility of the ribosome-binding site on the mRNA. This can be influenced by the mRNA's secondary structure or the binding of regulatory proteins or small RNAs.

Codon usage: The frequency of different codons for the same amino acid can vary between organisms and can influence the rate of translation elongation.

Feedback regulation: The final product of a metabolic pathway can sometimes inhibit the translation of the enzymes involved in its own synthesis.

For the metabolism of this compound, these post-transcriptional and translational controls would ensure that the levels of enzymes like MppP, MppQ, and MppR are finely tuned to the metabolic state of the cell, preventing the unnecessary expenditure of energy and resources.

Genetic Manipulation Strategies for Investigating Metabolic Pathways in Model Organisms.

The investigation of metabolic pathways, including the one involving this compound, heavily relies on the ability to genetically manipulate model organisms. These techniques allow researchers to probe the function of specific genes and enzymes and to observe the resulting effects on the metabolic network.

Gene Knockout and Knockdown:

Gene Knockout: This involves the complete and permanent deletion of a gene from the organism's genome. This is a powerful tool to determine the essentiality of a gene for a particular metabolic function. For example, knocking out the mppP gene would be expected to abolish the production of this compound.

Gene Knockdown: This technique reduces the expression of a gene without completely eliminating it. This can be achieved using technologies like RNA interference (RNAi) or CRISPR interference (CRISPRi). Knockdown is particularly useful for studying essential genes where a complete knockout would be lethal.

Gene Overexpression:

Conversely, the overexpression of a gene can be used to study the effects of increased enzyme levels on a metabolic pathway. This can help to identify rate-limiting steps and to potentially increase the production of a desired metabolite. For instance, overexpressing mppP, mppQ, and mppR could lead to higher yields of enduracididine.

Site-Directed Mutagenesis:

This technique allows for the introduction of specific changes into the DNA sequence of a gene, resulting in a modified protein. This is invaluable for studying the structure-function relationship of enzymes. For example, specific amino acid residues in the active site of MppP could be mutated to investigate their role in its unique hydroxylase activity. nih.gov

These genetic manipulation strategies, often combined with the multi-omics approaches described in the previous section, are essential for a detailed and functional understanding of the genetic and transcriptomic regulation of this compound metabolism.

2 Oxo 4 Hydroxyarginine in the Context of Pathophysiological Mechanisms Mechanistic Focus

Association with Specific Metabolic Dysfunctions or Disorders (e.g., Argininemia), deriving mechanistic insights from cellular or animal models.

The most direct theoretical link between 2-Oxo-4-hydroxyarginine and a specific metabolic disorder is in the context of Argininemia. Argininemia, or arginase-1 deficiency (ARG1-D), is a rare autosomal recessive disorder of the urea (B33335) cycle caused by mutations in the ARG1 gene. mdpi.com The arginase-1 enzyme catalyzes the final step of the cycle, hydrolyzing L-arginine into ornithine and urea. mdpi.com A deficiency in this enzyme leads to a massive accumulation of arginine in the plasma and cerebrospinal fluid. mdpi.com

In cellular and animal models of argininemia, this substrate overload is expected to force arginine into alternative metabolic pathways that are normally minor. One such pathway is transamination or oxidative deamination to its corresponding alpha-keto acid, 2-oxo-5-guanidinovaleric acid (2-OGA). The subsequent hydroxylation of this molecule, or the hydroxylation of arginine prior to deamination, would lead to the formation of this compound.

While direct detection of this compound in argininemia models is not extensively documented in the literature, the mechanistic principle is well-established. Studies using various animal models of metabolic dysfunction reveal how pathway blocks lead to the accumulation of upstream metabolites and their derivatives.

Metabolic Disorder ModelKey Genetic/Inducing FactorObserved Mechanistic InsightPotential Relevance to this compound
Argininemia (ARG1-D)Mutations in the ARG1 gene encoding arginase-1. mdpi.comLeads to hyperargininemia and altered metabolism of other amino acids. mdpi.com In mouse models, it fosters dysmyelination in the central nervous system. mdpi.comExcess arginine may be shunted to alternative pathways, leading to the production of derivatives like this compound.
High-Fat Diet (HFD) Induced ObesityDietary induction.Causes metabolic inflexibility, insulin (B600854) resistance, and neuroinflammation. frontiersin.org Adiponectin deficiency in HFD-fed mice increases seizure severity and hippocampal pathology. mdpi.comAltered systemic metabolism could impact arginine pathways, potentially affecting levels of its various metabolites.
Genetic HypercholesterolemiaApolipoprotein E-deficient (ApoE-/-) or LDL-receptor-deficient (Ldlr-/-) mice. frontiersin.orgnih.govModels exhibit cognitive impairments, neuroinflammation, and blood-brain barrier disruption. frontiersin.orgSystemic metabolic stress and inflammation can dysregulate amino acid metabolism, including that of arginine.

Molecular Mechanisms Linking this compound Dysregulation to Observed Phenotypes (e.g., enzyme deficiencies, accumulation of metabolites).

The molecular link between this compound dysregulation and disease phenotypes stems from the fundamental principle of enzyme kinetics and substrate overflow. In a healthy state, arginine metabolism is tightly regulated. However, specific enzymatic defects can disrupt this balance, leading to the accumulation of metabolites that may exert pathological effects.

Enzyme Deficiencies: The primary example is arginase-1 deficiency. The molecular mechanism involves mutations in the ARG1 gene that result in a non-functional or poorly functional enzyme. mdpi.com This creates a metabolic block, causing L-arginine concentrations to rise to toxic levels. mdpi.com This excess substrate can then be acted upon by other, less specific enzymes. For instance, L-amino acid oxidases can convert arginine to its alpha-keto acid, 2-oxo-5-guanidinovaleric acid. nih.gov Furthermore, hydroxylase enzymes, such as certain iron(II)- and 2-(oxo)glutarate-dependent (Fe/2OG) oxygenases, are known to hydroxylate L-arginine. nih.gov The combined or sequential action of such enzymes on the overflowing pool of arginine could plausibly generate this compound.

Accumulation of Metabolites: The accumulation of arginine itself is neurotoxic, contributing to the progressive spasticity and cognitive impairment seen in argininemia. mdpi.com The generation of downstream metabolites like this compound could contribute further to the observed phenotype. Alpha-keto acids can be chemically reactive and may participate in non-enzymatic reactions, potentially leading to protein glycation or oxidative stress. While the specific biological activity of this compound is not well-characterized, the accumulation of analogous metabolites, such as D-2-hydroxyglutarate in certain cancers, is known to be a key driver of pathology by competitively inhibiting enzymes. the-innovation.orgthe-innovation.org

Enzyme/PathwayNormal FunctionDysfunction MechanismConsequence Related to this compound
Arginase-1 (ARG1)Hydrolyzes L-arginine to ornithine and urea. mdpi.comGenetic mutations causing enzyme deficiency (Argininemia). mdpi.comAccumulation of L-arginine, providing excess substrate for alternative pathways that may produce this compound.
Nitric Oxide Synthase (NOS)Hydroxylates L-arginine to Nω-hydroxy-L-arginine (NOHA) as a step in nitric oxide synthesis. portlandpress.comnih.govUncoupling due to cofactor (BH4) limitation can lead to superoxide (B77818) production instead of NO. nih.govDemonstrates the existence of enzymatic machinery for arginine hydroxylation, a key step in forming hydroxylated arginine derivatives.
L-Arginine 3-Hydroxylase (e.g., VioC)An Fe/2OG oxygenase that hydroxylates L-arginine at the β-carbon. nih.govNot typically associated with human disease, but represents a class of enzymes capable of modifying arginine.Provides a mechanistic precedent for the enzymatic hydroxylation of the arginine backbone required to form this compound.
L-Amino Acid Oxidase (LAAO)Catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govIncreased activity on a given substrate due to its accumulation.Can convert excess arginine into its α-keto acid, a potential precursor to or analogue of this compound.

Role as a Potential Mechanistic Biomarker Candidate in Preclinical Research.

In preclinical research, a mechanistic biomarker provides insight into the biological processes underlying a disease state or response to a therapy. Given that this compound is a product of alternative arginine metabolism, its levels could potentially serve as a biomarker for the degree of metabolic dysregulation in conditions like argininemia.

In disorders where a primary metabolic pathway is blocked, the quantification of metabolites in "shunt" pathways can indicate the severity of the block and the extent to which the system is attempting to compensate. For example, the oncometabolite D-2-hydroxyglutarate (D-2-HG) is a well-established biomarker for cancers with mutations in isocitrate dehydrogenase (IDH) enzymes. the-innovation.org Its accumulation is a direct consequence of the neomorphic activity of the mutated enzyme. the-innovation.org

Similarly, in preclinical models of argininemia, an elevated level of this compound could serve as a sensitive indicator of arginine overload and its diversion into secondary catabolic routes. Tracking the concentration of this metabolite in response to therapeutic interventions (e.g., enzyme replacement therapy, dietary restriction) could provide a more nuanced view of metabolic correction than simply measuring arginine levels alone. It would signal not just a reduction in the primary substrate but a normalization of the entire metabolic network. Integrated metabolomic and transcriptomic analyses in animal models are powerful tools for identifying such novel biomarker candidates. frontiersin.org

Modulation of this compound Metabolism as a Research Target for Mechanistic Interrogation.

Targeting metabolic pathways for mechanistic study is a cornerstone of biomedical research. If this compound is identified as a bioactive molecule that contributes to the pathophysiology of a disease, the enzymes responsible for its synthesis and degradation would immediately become targets for research.

Modulating arginine metabolism is already an active area of investigation. For instance, inhibitors of arginase are being explored to increase L-arginine availability for nitric oxide synthesis in cardiovascular diseases or to reprogram tumor metabolism. researchgate.netnih.gov This establishes a precedent for targeting enzymes within this network.

For mechanistic interrogation of this compound's role, several research strategies could be employed:

Genetic Manipulation: In cellular or animal models, one could use CRISPR/Cas9 or RNAi to knock down or overexpress the candidate enzymes (e.g., specific hydroxylases or transaminases) predicted to synthesize this compound. Observing how this modulation affects the disease phenotype would clarify the metabolite's specific contribution.

Pharmacological Inhibition: Developing small molecule inhibitors for the enzymes that produce this compound would allow for acute, reversible control of its levels. This would help dissect its role in the disease process in preclinical models.

Isotope Tracing: Using stable isotope-labeled arginine in cell or animal models would allow researchers to trace the metabolic flux through various pathways, confirming the precise origin and fate of this compound and quantifying its production rate under different physiological and pathological conditions.

By modulating its metabolism, researchers could answer critical questions: Is this compound an inert byproduct of metabolic overflow, or is it an active participant in disease pathology? Answering this would be crucial for understanding the full spectrum of consequences arising from disorders of arginine metabolism.

Synthetic Biology and Metabolic Engineering Approaches for 2 Oxo 4 Hydroxyarginine Studies

Reconstitution of 2-Oxo-4-hydroxyarginine Biosynthetic or Degradative Pathways in Heterologous Systems for Research

Reconstituting metabolic pathways in well-characterized heterologous hosts, such as Escherichia coli or Streptomyces species, is a cornerstone of modern natural product research. This strategy involves identifying the putative genes responsible for a pathway, cloning them, and expressing them in a host organism that does not natively produce the compound of interest. This simplifies analysis and allows for controlled investigation of gene function.

Detailed research into the biosynthesis of enduracididine (B8820190), a related guanidino-amino acid, has shed light on enzymes potentially involved with this compound. For instance, the enzyme MppR from Streptomyces hygroscopicus, implicated in enduracididine biosynthesis, was cloned and expressed in E. coli for functional characterization. nih.gov While MppR did not show direct activity on L-arginine or its hydroxylated derivatives, this heterologous expression system was crucial for testing its hypothesized function. nih.gov The study of such enzymes is critical, as a reverse aldol (B89426) cleavage of this compound has been proposed in the biosynthesis of other antibiotics. nih.gov

The general approach for pathway reconstitution often involves expressing a minimal set of genes required for the assembly of a core scaffold. In the study of mithramycin biosynthesis, expression of a specific cosmid in Streptomyces albus resulted in the production of the key intermediate 4-demethyl-premithramycinone, successfully identifying the necessary gene set. nih.gov A similar strategy could be applied to a putative this compound pathway by expressing candidate hydroxylase and oxidase genes in a clean host to confirm their role in its formation from a precursor like L-arginine.

Table 1: Examples of Heterologous Systems Used in the Study of Related Biosynthetic Pathways

Enzyme/Pathway Component Native Source Organism Heterologous Host Purpose of Reconstitution
MppR Enzyme Streptomyces hygroscopicus Escherichia coli Functional characterization and activity testing against arginine derivatives. nih.gov
Ethylene-Forming Enzyme (efe gene) Kudzu (Pueraria montana) Escherichia coli To verify that a single gene is sufficient for ethylene (B1197577) production from 2-oxoglutarate and arginine. scispace.com
Mithramycin Gene Cluster Streptomyces argillaceus Streptomyces albus To identify the minimal gene set for producing the aglycon 4-demethyl-premithramycinone and elucidate the biosynthetic steps. nih.gov

Engineered Cell Lines or Organisms for Enhanced Pathway Investigation and Production of Labeled Intermediates

Metabolic engineering allows for the rational design of cells or organisms to enhance the study of specific metabolic pathways or to improve the production of desired compounds. kyinno.com Techniques such as gene overexpression, CRISPR-based gene editing (knockout or knock-in), and the introduction of reporter genes are standard tools. kyinno.comrouken.bio These engineered systems can serve as living factories for producing pathway intermediates, including isotopically labeled versions for metabolic flux analysis and structural studies.

For investigating this compound metabolism, a cell line could be engineered to knockout a gene suspected of degrading it, potentially causing the compound to accumulate to detectable levels. Conversely, overexpressing a putative biosynthetic enzyme, such as an L-arginine hydroxylase or an L-amino acid oxidase, could increase the production yield. nih.gov Multi-omics investigations of large cell line panels, such as the NCI-60, have highlighted the importance of arginine metabolism in cellular processes and drug resistance, underscoring the value of such models for detailed pathway analysis. nih.gov

The production of labeled intermediates is crucial for tracing metabolic pathways. A common method for producing 2-oxo acids involves the enzymatic oxidation of the corresponding L-amino acid. nih.gov By using an isotopically labeled precursor, such as ¹³C- or ¹⁵N-labeled L-arginine, in a reaction with an L-amino acid oxidase, one can synthesize labeled 2-oxo-5-guanidinovaleric acid. nih.gov Subsequent enzymatic hydroxylation would yield labeled this compound. This labeled compound can then be introduced into a biological system to trace its metabolic fate.

Table 2: Potential Engineering Strategies for this compound Pathway Investigation

Engineering Strategy Target Host Organism/Cell Line Objective
Gene Knockout (CRISPR) Putative degradative enzyme (e.g., a specific decarboxylase or reductase) E. coli, Saccharomyces cerevisiae, Human Cell Line (e.g., HEK293) Increase intracellular accumulation of this compound for easier detection and isolation.
Gene Overexpression Putative biosynthetic enzymes (e.g., L-arginine hydroxylase, amino acid oxidase) E. coli, Streptomyces spp. Enhance the production of this compound or its precursors for research purposes.
Inducible Expression System Biosynthetic genes under the control of an inducible promoter (e.g., IndEx-2 system) Custom Engineered Cell Line Allow for controlled, titratable expression of pathway enzymes to study the effects of antigen/metabolite density on cellular functions. rouken.bio
Labeled Precursor Feeding L-amino acid oxidase expression system E. coli Production of isotopically labeled this compound by feeding the system labeled L-arginine. nih.gov

Development of Novel Enzymatic Routes for Structural Analogs or Pathway Probes based on this compound

The development of novel enzymatic routes allows for the synthesis of structural analogs of natural products. These analogs are invaluable as mechanistic probes to study enzyme specificity, as potential inhibitors, or as new drug leads. Biocatalysis, using isolated enzymes or whole-cell systems, offers high selectivity and sustainability compared to traditional chemical synthesis.

A powerful strategy for creating γ-hydroxy-α-amino acids involves a tandem enzymatic reaction combining an aldol addition and a transamination. nih.govacs.org Research has demonstrated that the enzyme trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze the enantioselective aldol addition of pyruvate to various aldehydes, producing chiral 4-hydroxy-2-oxo acids. nih.govresearchgate.net These oxo-acid intermediates can then be aminated by a range of S-selective transaminases to yield the final γ-hydroxy-α-amino acid. nih.gov By using an aldehyde containing a guanidino group as a starting substrate in this system, it would be possible to generate structural analogs of this compound.

Different transamination systems can be employed, such as:

A system using L-alanine as the amine donor with pyruvate recycling. researchgate.net

A system using benzylamine (B48309) as the donor, where the benzaldehyde (B42025) byproduct is removed from the equilibrium by a lyase. researchgate.net

A dual-cascade system using L-glutamate as the amine donor, which is regenerated from L-aspartate by coupling branched-chain α-amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT). acs.org

Furthermore, non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases (Fe/αKG-DOs) represent another versatile class of enzymes for generating structural analogs. researchgate.net These enzymes catalyze a wide range of oxidative transformations, including hydroxylations. researchgate.netresearchgate.net Enzymes like VioC, an L-arginine 3-hydroxylase, demonstrate how specific C-H bonds can be targeted for oxidation. nih.govresearchgate.net By engineering the active site of such hydroxylases, it may be possible to alter their regiospecificity to create novel hydroxylated arginine derivatives, which could then be oxidized to form new this compound analogs. The synthesis of probes like 3,4-dehydroarginine has already been used to elucidate the biosynthetic mechanism of 4-hydroxyketoarginine. wisconsin.edu

Table 3: Novel Enzymatic Routes for Generating Structural Analogs

Enzymatic Strategy Key Enzymes Substrates Product Type
Tandem Aldol Addition-Transamination HBPA (Aldolase), BCAT/AspAT (Transaminases) Pyruvate + Guanidinylated Aldehyde, L-Aspartate Structural analogs of γ-hydroxy-α-amino acids with modified side chains. nih.govacs.org
Reductive Amination Glutamate Dehydrogenase (GluDH), Formate Dehydrogenase (FDH for cofactor regeneration) Novel 4-hydroxy-2-oxo acid analogs, Ammonia (B1221849) Chiral amino acid analogs. researchgate.net
Directed Evolution of Dioxygenases Fe/αKG-dependent dioxygenases (e.g., VioC) L-arginine or its analogs Novel hydroxylated arginine derivatives, which are precursors to 2-oxo-acid analogs. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 2 Oxo 4 Hydroxyarginine

Elucidation of Undiscovered Metabolic Roles and Intermolecular Interactions

The complete metabolic significance of 2-Oxo-4-hydroxyarginine remains largely uncharted territory. Future research must focus on identifying its upstream and downstream metabolic fate and its interactions with cellular machinery. One known route to a similar compound, 2-oxo-4R/S-hydroxy-5-guanidinovaleric acid, involves the action of L-amino acid oxidase on 4-hydroxy-L-arginine nih.gov. This suggests that this compound could be a catabolic intermediate of hydroxylated arginine species.

Research efforts should be directed at identifying and characterizing the enzymes responsible for its synthesis and degradation. Non-heme iron and α-ketoglutarate-dependent dioxygenases are known to hydroxylate L-arginine at various positions, producing precursors like 3-hydroxyarginine and 4-hydroxyarginine frontiersin.org. It is plausible that a similar enzymatic action, followed by oxidation, leads to the formation of this compound. Metabolomics studies have detected related compounds like N(omega)-Hydroxyarginine in pathological conditions such as subarachnoid hemorrhage, indicating that the metabolism of hydroxylated arginines, including potentially this compound, is relevant in human disease nih.gov.

Future investigations should explore its role as a signaling molecule or as a substrate in pathways beyond simple catabolism. Its structural similarity to 2-ketoglutarate suggests it might act as a competitive inhibitor for 2-ketoglutarate-dependent dioxygenases, a class of enzymes crucial for epigenetic regulation and collagen synthesis frontiersin.org.

Table 1: Potential Enzymes and Interacting Proteins for Future Study

Enzyme/Protein ClassPotential RoleRationale/EvidenceResearch Approach
L-amino acid oxidasesSynthesis from 4-hydroxy-L-arginineDemonstrated synthesis of the related 2-oxo-4R/S-hydroxy-5-guanidinovaleric acid. nih.govIn vitro enzymatic assays; gene knockout/knockdown studies.
Fe(II)/αKG-dependent dioxygenasesSynthesis of its precursor, 4-hydroxyarginineThis enzyme class is known to hydroxylate L-arginine. frontiersin.orgEnzyme kinetics; structural biology to determine substrate specificity.
2-Oxo acid dehydrogenasesCatabolism/further metabolismThese enzymes act on other 2-oxo acids like 2-oxoglutarate. nih.govMetabolite tracing with isotopic labels; inhibitor studies.
Arginine Transporters (e.g., SLC7 family)Cellular uptake/effluxArginine and its derivatives require transporters to cross cell membranes. embopress.orgTransport assays using radiolabeled this compound.

Application of Advanced Single-Cell Methodologies to Study this compound Metabolism Heterogeneity

Bulk analysis of tissues can obscure the metabolic specializations of individual cells. Single-cell technologies offer a powerful approach to dissect the heterogeneity of this compound metabolism within complex biological systems lexogen.com. Techniques like single-cell RNA sequencing (scRNA-seq) can reveal which cell types within a tissue express the genes for enzymes potentially involved in the compound's synthesis or degradation nih.govfrontiersin.org.

For instance, in the context of pulmonary fibrosis or cancer, where arginine metabolism is known to be reprogrammed, scRNA-seq could identify specific fibroblast or immune cell subsets that utilize pathways involving hydroxylated arginine derivatives nih.govportlandpress.com. Furthermore, methods that measure metabolic activity at the single-cell level, such as the SCENITH (Single-Cell ENergetic metabolism by profilIng Translation inHibition) assay, could directly assess how individual cells respond to or metabolize this compound bmj.com. These approaches can uncover rare cell populations with unique metabolic functions related to this compound, which would be missed by traditional methods.

Table 2: Advanced Single-Cell Methodologies and Their Application

MethodologyPrinciplePotential Application for this compound ResearchReference
Single-cell RNA-seq (scRNA-seq)Profiles gene expression in individual cells.Identify cell types expressing enzymes for the synthesis/degradation of this compound. lexogen.comnih.gov
Single-nucleus RNA-seq (snRNA-seq)Profiles gene expression in isolated nuclei, suitable for frozen tissues.Analyze archived pathological tissues to study gene expression related to the compound's metabolism in disease. lexogen.com
SCENITHMeasures metabolic dependencies (e.g., glycolysis, mitochondrial respiration) at the single-cell level.Determine how this compound or its precursors affect the metabolic state of individual cells. bmj.com
Single-cell Mass Cytometry (CyTOF)Quantifies dozens of proteins in single cells using metal-isotope-tagged antibodies.Simultaneously measure levels of metabolic enzymes and signaling proteins in response to this compound. nih.gov
Spatial TranscriptomicsMaps gene expression within the spatial context of a tissue slice.Understand the anatomical location of cells metabolizing the compound and their interactions with neighboring cells. frontlinegenomics.com

Systems Biology Modeling of this compound Metabolic Networks

To comprehend the full impact of this compound on cellular metabolism, it is essential to integrate it into the broader network of biochemical reactions. Systems biology provides the tools to model these complex interactions computationally annualreviews.org. Genome-scale metabolic models (GSMMs) are comprehensive reconstructions of an organism's metabolism and can be used to simulate metabolic fluxes under various conditions biorxiv.orgbiorxiv.org.

A key future direction is the curation of existing GSMMs to include the enzymatic reactions that produce and consume this compound. Once incorporated, techniques like flux balance analysis (FBA) can predict how the production or presence of this compound affects other pathways, such as the urea (B33335) cycle, nitric oxide synthesis, or central carbon metabolism researchgate.netd-nb.info. For example, a model could predict whether shunting arginine through a hydroxylation pathway to produce this compound would deplete arginine pools for protein synthesis or alter energy production plos.org. Such models, refined with experimental data from metabolomics and isotope tracing, can generate testable hypotheses about the compound's function and its role in the metabolic rewiring seen in diseases springernature.com.

Exploration of Evolutionary Origins and Diversification of Related Pathways

Understanding the evolutionary history of the enzymes and pathways related to this compound can provide profound insights into its fundamental biological importance. Arginine metabolism is ancient and diverse, with different pathways for its synthesis and degradation appearing across the domains of life uv.es. Phylogenetic analysis of enzymes that likely act on or produce this compound, such as amino acid hydroxylases and oxidases, can reveal their evolutionary relationships and points of diversification.

For example, the arginine deiminase (ADI) pathway, an anaerobic route for arginine degradation, is widespread and thought to have been assembled via processes like horizontal gene transfer and gene recruitment uv.esnih.govresearchgate.net. Similar evolutionary analyses could be applied to the pathways involving arginine hydroxylation. Researchers can investigate whether the enzymes producing 4-hydroxyarginine (the likely precursor) are conserved across species and whether they arose from gene duplication events of other amino acid hydroxylases. Tracing the evolutionary history can help predict which organisms might possess this metabolic capability and uncover novel biological contexts for the function of this compound nih.gov.

Development of Novel Chemical Probes and Inhibitors for Basic Research on this compound Modulating Enzymes

To functionally interrogate the pathways involving this compound, specific molecular tools are required. The development of novel chemical probes and inhibitors that target the enzymes responsible for its synthesis and degradation is a critical research avenue nih.gov. A chemical probe is a small molecule that selectively interacts with a protein target, allowing researchers to study its function in cells and organisms.

The design of such tools can be guided by the structure of known inhibitors for related enzymes. For instance, if a 2-oxo acid dehydrogenase is found to metabolize this compound, phosphonate (B1237965) analogs, which are known to inhibit other enzymes in this family like 2-oxoglutarate dehydrogenase, could serve as a starting point for inhibitor design nih.gov. Similarly, for the enzymes that synthesize its precursor, 4-hydroxyarginine, high-throughput screening of small molecule libraries could identify potent and selective inhibitors. These specific inhibitors would be invaluable for basic research, enabling scientists to acutely block the production or degradation of this compound and observe the resulting physiological effects, thereby clarifying its biological role.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting 2-Oxo-4-hydroxyarginine in biological specimens?

  • Methodological Answer : Detection requires liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Validate methods using spike-and-recovery experiments in relevant biospecimens (e.g., plasma, urine) to account for matrix effects. Calibrate with isotopically labeled internal standards to improve quantification accuracy. Include controls for enzymatic degradation, as this compound is susceptible to hydrolysis in aqueous environments .

Q. What is the biological significance of this compound in microbial metabolism?

  • Methodological Answer : Focus on its role as an intermediate in arginine degradation pathways. Use Streptomyces spp. model systems to study its production under nitrogen-limiting conditions. Employ gene knockout studies (e.g., disrupting mppR or related genes) to assess its accumulation and downstream effects on secondary metabolite synthesis, such as antibiotics like enduracididine .

Q. How should researchers design cohort studies to investigate this compound as a biomarker?

  • Methodological Answer : Prioritize longitudinal cohorts with matched biospecimens (e.g., serum and tissue biopsies). Stratify participants by variables like age, diet, and comorbidities to control confounding factors. Use multivariate regression to correlate concentrations with clinical outcomes, ensuring reproducibility via intra- and inter-laboratory validation .

Advanced Research Questions

Q. How can conflicting data on this compound’s enzymatic activity be resolved?

  • Methodological Answer : Conduct comparative kinetic assays under standardized conditions (pH, temperature, cofactors). Use isothermal titration calorimetry (ITC) to measure binding affinities of enzymes like MppR. Cross-validate results with structural data (e.g., X-ray crystallography) to identify catalytic residues influencing substrate specificity. Address discrepancies by publishing raw datasets and replication protocols .

Q. What experimental strategies elucidate the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Apply stable isotope tracing (e.g., ¹³C-labeled this compound) in cell cultures or animal models. Monitor incorporation into downstream metabolites via untargeted metabolomics. Combine with RNA-seq to identify transporters (e.g., SLC7A family) regulating its uptake. For in vivo studies, use tissue-specific knockout models to map organ-level metabolism .

Q. How should researchers address variability in this compound concentrations across biospecimens?

  • Methodological Answer : Standardize pre-analytical protocols (e.g., centrifugation speed, storage temperature) to minimize degradation. Use mixed-effects models to distinguish biological variability from technical noise. Include batch correction in omics pipelines and report coefficients of variation (CVs) for transparency. Reference population-specific concentration ranges from databases like the Human Metabolome Project .

Q. What are the challenges in linking this compound to cancer risk, and how can they be mitigated?

  • Methodological Answer : Use nested case-control studies within large cohorts to reduce recall bias. Employ tandem MS/MS for high-sensitivity detection in low-abundance samples (e.g., tumor interstitial fluid). Adjust for microbiome composition, as gut bacteria may metabolize this compound into pro-carcinogenic byproducts. Validate findings in in vitro models using organoids or 3D tumor spheroids .

Methodological Frameworks

Q. How to formulate hypothesis-driven research questions for this compound studies?

  • Methodological Answer : Structure questions around the “4 Ws”: What (biological role), Where (tissue localization), When (temporal dynamics), and Why (mechanistic impact). For example: “How does hypoxia alter this compound production in renal carcinoma cells?” Align hypotheses with gaps identified in systematic reviews and pre-register study designs to enhance rigor .

Q. What statistical approaches are optimal for analyzing multi-omics data involving this compound?

  • Methodological Answer : Use pathway enrichment analysis (e.g., MetaboAnalyst) to integrate metabolomic, proteomic, and transcriptomic datasets. Apply false discovery rate (FDR) correction for multiple comparisons. For network analysis, employ weighted correlation network analysis (WGCNA) to identify modules co-regulated with this compound. Report effect sizes and confidence intervals to contextualize biological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-hydroxyarginine
Reactant of Route 2
2-Oxo-4-hydroxyarginine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.